Ticagrelor Impurity M is a chemical compound associated with the pharmaceutical drug ticagrelor, which is primarily used as an antiplatelet agent for the prevention of cardiovascular events. The compound is characterized by its specific molecular structure, denoted by the Chemical Abstracts Service number 274693-39-9. Ticagrelor itself is a nucleoside analogue that acts as a reversible antagonist of the P2Y12 receptor, crucial in platelet aggregation processes. Impurity M represents one of the various impurities that can arise during the synthesis of ticagrelor, often necessitating rigorous quality control measures to ensure the safety and efficacy of the final pharmaceutical product.
The specific pathways leading to Ticagrelor Impurity M are often explored in patent literature, which outlines methods for synthesizing ticagrelor and its related impurities, including detailed reaction conditions and mechanisms .
The synthesis of Ticagrelor Impurity M involves several steps that are typically derived from the synthetic routes used for ticagrelor itself. Common methods include:
Recent patents have detailed efficient synthetic routes that minimize side reactions and enhance product purity, emphasizing environmentally friendly conditions .
Ticagrelor Impurity M serves primarily as a reference standard in analytical chemistry and pharmaceutical development. Its applications include:
Interaction studies involving Ticagrelor Impurity M focus on its potential effects on the pharmacological profile of ticagrelor. While specific studies on this impurity may be limited, general research indicates that impurities can influence drug metabolism and efficacy. Comprehensive studies are essential to evaluate any adverse effects or changes in therapeutic outcomes when impurities are present .
Several compounds share structural or functional similarities with Ticagrelor Impurity M. These include:
| Compound Name | CAS Number | Molecular Formula | Unique Features |
|---|---|---|---|
| Ticagrelor | 274693-27-5 | C23H28F2N6O4S | Active antiplatelet agent, P2Y12 receptor antagonist |
| Ticagrelor Sulfoxide | 538.57 | C23H28F2N6O5S | Oxidation product with potential differences in activity |
| Ticagrelor Sulfone | 554.57 | C23H28F2N6O6S | Further oxidation product; may exhibit different pharmacokinetics |
| Ticagrelor Impurity E | 274693-38-8 | C21H24F2N6O3S | Related impurity with distinct synthesis pathway |
Ticagrelor Impurity M is unique due to its specific formation during ticagrelor synthesis and its role as a reference standard for quality control processes. Its characterization helps ensure that pharmaceutical preparations meet stringent safety and efficacy standards .